8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow processes. The choice of method depends on factors like the availability of starting materials, cost, and environmental considerations. Process optimization would focus on maximizing efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other purine derivatives with different substituents. Examples could be:
- 8-(1H-pyrazol-1-yl)-1-(2-hydroxyethyl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” lies in its specific substituents, which could confer unique biological activities or chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-5-32-11-10-27-20(30)18-19(26(4)22(27)31)24-21(29-15(3)12-14(2)25-29)28(18)13-16-6-8-17(23)9-7-16/h6-9,12H,5,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFITVUXOZJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)F)N4C(=CC(=N4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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